Pentaerythritol tetraacrylate

Catalog No.
S578094
CAS No.
4986-89-4
M.F
C17H20O8
M. Wt
352.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentaerythritol tetraacrylate

CAS Number

4986-89-4

Product Name

Pentaerythritol tetraacrylate

IUPAC Name

[3-prop-2-enoyloxy-2,2-bis(prop-2-enoyloxymethyl)propyl] prop-2-enoate

Molecular Formula

C17H20O8

Molecular Weight

352.3 g/mol

InChI

InChI=1S/C17H20O8/c1-5-13(18)22-9-17(10-23-14(19)6-2,11-24-15(20)7-3)12-25-16(21)8-4/h5-8H,1-4,9-12H2

InChI Key

KNSXNCFKSZZHEA-UHFFFAOYSA-N

SMILES

C=CC(=O)OCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C

Synonyms

pentaerythritol tetraacrylate

Canonical SMILES

C=CC(=O)OCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C

The exact mass of the compound Pentaerythritol tetraacrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pentaerythritol tetraacrylate (PETA, CAS 4986-89-4) is a highly reactive, tetra-functional acrylate monomer widely procured as a primary crosslinking agent and reactive diluent in ultraviolet (UV) and electron beam (EB) curable systems. Characterized by a moderate baseline viscosity (typically 300–600 mPa·s at 25°C) and a high glass transition temperature (Tg ~103°C) upon curing, PETA bridges the gap between low-viscosity diluents and ultra-high-hardness oligomers. In industrial procurement, it is selected primarily for its ability to impart exceptional scratch resistance, chemical inertness, and rapid cure responses to coatings, inks, and photopolymer resins without severely compromising formulation flow or requiring excessive solvent use.

Substituting PETA with closely related in-class acrylates fundamentally alters processability and final material performance, making generic substitution a high-risk procurement strategy. If a buyer downgrades to a tri-functional monomer like trimethylolpropane triacrylate (TMPTA), the formulation loses critical crosslink density, resulting in slower cure speeds and inferior surface hardness [1]. Conversely, substituting PETA with a hexa-functional monomer like dipentaerythritol hexaacrylate (DPHA) maximizes hardness but causes viscosity to spike exponentially (often exceeding 6,000 mPa·s), which severely degrades processability and flow[2]. Furthermore, DPHA's extreme crosslinking generates high volumetric shrinkage stress, leading to delamination or curling on flexible substrates. PETA is structurally non-interchangeable because it provides the highest possible crosslink density before viscosity and shrinkage become unmanageable in standard coating and lithography equipment [3].

Viscosity and Formulation Processability

A primary procurement driver for PETA is its manageable viscosity profile compared to higher-functionality alternatives. Technical data demonstrates that PETA maintains a viscosity of approximately 342 mPa·s at 25°C, whereas the hexa-functional DPHA exhibits a viscosity of nearly 7,000 mPa·s under identical conditions . This ~95% reduction in viscosity allows formulators to achieve high crosslink densities without the need to over-dilute the system with mono-functional acrylates, which would otherwise compromise the thermal and mechanical integrity of the cured film [1].

Evidence DimensionDynamic Viscosity at 25°C
Target Compound DataPETA: ~342 mPa·s
Comparator Or BaselineDPHA (Hexa-functional): ~6,971 mPa·s
Quantified DifferencePETA exhibits ~95% lower viscosity than DPHA.
ConditionsNeat monomer liquid at 25°C

Enables the production of high-hardness coatings and inks that can be easily pumped, sprayed, or printed without requiring excessive performance-degrading diluents.

Cure Speed and Network Gelation Efficiency

In UV-curing operations, line speed is dictated by the monomer's reactivity. Studies comparing tetra-functional PETA to tri-functional TMPTA show that PETA reaches its gel point significantly faster due to the higher localized concentration of polymerizable double bonds [1]. In spatial mapping of uncured acrylates during free-radical polymerization, PETA formulations demonstrate a more rapid transformation into a dense gel network, directly correlating with its higher functionality [2].

Evidence DimensionGelation speed and crosslink network formation
Target Compound DataPETA (Tetra-functional): Rapid gelation with high crosslink density
Comparator Or BaselineTMPTA (Tri-functional): Slower gelation point at equivalent UV dose
Quantified DifferencePETA achieves a denser crosslinked network faster than TMPTA under identical photoinitiation conditions.
ConditionsFree-radical UV photopolymerization at 12 mW/cm2

Allows manufacturers to increase conveyor line speeds in UV curing processes, directly boosting production throughput.

Thermomechanical Stability and Glass Transition Temperature (Tg)

The thermal stability of a cured resin is heavily dependent on the chosen crosslinker. Dynamic mechanical analysis (DMA) of UV-cured films reveals that PETA yields a highly rigid polymer matrix with a cured glass transition temperature (Tg) of 103°C . When compared to lower-functionality diluents like hexanediol diacrylate (HDDA) or ethoxylated variants, PETA provides a substantially higher storage modulus in the rubbery plateau, indicating superior resistance to thermal deformation and mechanical stress [1].

Evidence DimensionCured Glass Transition Temperature (Tg)
Target Compound DataPETA: ~103°C
Comparator Or BaselineDi/Tri-functional aliphatic acrylates: Typically 40°C - 80°C
Quantified DifferencePETA increases the thermal deformation threshold by 20°C to 60°C compared to lower-functionality baselines.
ConditionsDSC/DMA analysis of fully cured homopolymer/films

Crucial for high-temperature electronics and automotive coatings where the material must not soften or degrade under operational heat.

High-Speed UV-Curable Hardcoats for Plastics and Wood

Because PETA provides an optimal balance of high crosslink density (yielding exceptional scratch and abrasion resistance) and manageable viscosity (~342 mPa·s), it is the preferred crosslinker for industrial hardcoats. It allows formulators to achieve maximum surface hardness without the flow issues associated with DPHA, making it ideal for PVC flooring, optical lenses, and wood finishes .

Solder Masks and PCB Photoresists

In electronics manufacturing, PETA is utilized in photolithographic resins and solder masks. Its tetra-functional nature ensures rapid UV curing and high chemical resistance against etching solvents, while avoiding the excessive volumetric shrinkage and delamination risks that occur when using hexa-functional alternatives[1].

SLA/DLP 3D Printing Resins

For additive manufacturing, PETA serves as a critical reactive diluent and crosslinker. Its fast gelation speed enables rapid layer-by-layer curing, while its high Tg (103°C) ensures that printed parts maintain structural rigidity and dimensional stability under thermal stress, outperforming standard tri-functional acrylate blends [2].

Physical Description

Liquid

XLogP3

2.3

LogP

2.11 (LogP)

UNII

50LIA3DGN1

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

4986-89-4

Wikipedia

Pentaerythrityl tetraacrylate

General Manufacturing Information

Adhesive manufacturing
Construction
Paint and coating manufacturing
Plastic material and resin manufacturing
Printing and related support activities
Printing ink manufacturing
2-Propenoic acid, 1,1'-[2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester: ACTIVE

Dates

Last modified: 08-15-2023

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